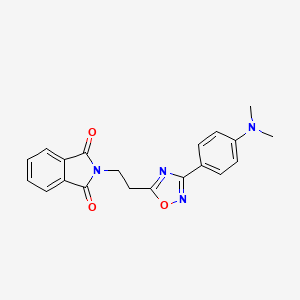

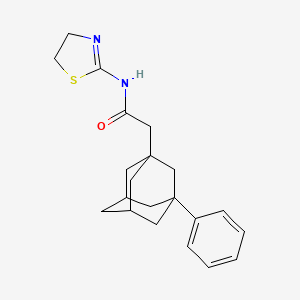

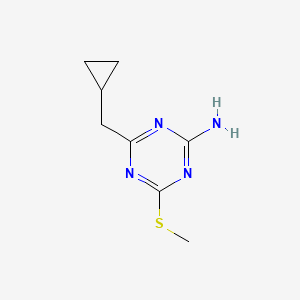

2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoindolines, including the compound you mentioned, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in various fields .

Synthesis Analysis

Isoindolines and their derivatives have been synthesized using various methods. A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . This method was used to synthesize seven molecules, including three isoindolines and four dioxoisoindolines .Chemical Reactions Analysis

The chemical reactions involving isoindolines and their derivatives have been studied. These compounds were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Chadli et al. (2017) explored the synthesis of novel aza-pseudopeptides, including a compound similar to the one , evaluating their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated efficient corrosion inhibition, with their effectiveness increasing with concentration. The interaction between the inhibitor and the steel surface followed the Langmuir isotherm model, supported by electrochemical impedance spectroscopy and Tafel polarization measurements (Chadli et al., 2017).

Optoelectronics

In the domain of optoelectronics, Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices. Their research indicated that these compounds could be used in the preparation of color electroluminescent structures, highlighting their significance in the development of new materials for electronic displays (Dobrikov et al., 2011).

Chemosensing

Zhang et al. (2020) developed 1,8-naphthalimide derivatives as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. Their findings demonstrate the compounds' ability to deprotonate the hydrazone moiety upon fluoride ion interaction, leading to significant long-wavelength color changes. This property is crucial for applications in environmental monitoring and analytical chemistry (Zhang et al., 2020).

Antimicrobial Activity

Sabastiyan et al. (2012) investigated the antimicrobial activity of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, finding significant inhibitory effects against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Sabastiyan et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(2-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . The interaction results in changes in the receptor’s activity, which can influence the transmission of dopamine signals in the brain.

Pharmacokinetics

In silico analysis suggests that it has good affinity for the dopamine receptor d2 . The compound was also evaluated in a Parkinsonism mouse model, suggesting potential relevance to conditions involving dopamine signaling .

Result of Action

Eigenschaften

IUPAC Name |

2-[2-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-23(2)14-9-7-13(8-10-14)18-21-17(27-22-18)11-12-24-19(25)15-5-3-4-6-16(15)20(24)26/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWVUPIRGNGUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)

![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)